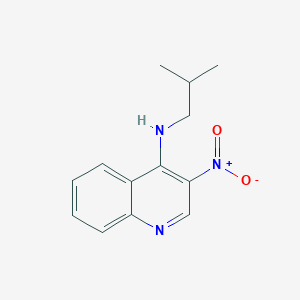







|
REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH2:15]([NH2:19])[CH:16]([CH3:18])[CH3:17]>O1CCCC1>[CH2:15]([NH:19][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13])[CH:16]([CH3:18])[CH3:17]
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
52.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)N
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at its
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux temperature for one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
was then evaporated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
Water was added to the residue
|
|
Type
|
CUSTOM
|
|
Details
|
the solid was separated by filtration
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved by the gradual addition of concentrated hydrochloric acid (to pH 3 to 4)
|
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration of the solution
|
|
Type
|
ADDITION
|
|
Details
|
by the addition of concentrated ammonium hydroxide
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)NC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |